molecular formula C21H24N2O4 B6508614 N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 919013-52-8

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6508614
CAS No.: 919013-52-8
M. Wt: 368.4 g/mol
InChI Key: IZYQAUBKQAHACM-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone-derived compound featuring a 5-oxo group on the pyrrolidine ring. The molecule is substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a carboxamide linked to a (4-ethoxyphenyl)methyl moiety. Its molecular formula is C22H24N2O4, with a molecular weight of 380.44 g/mol.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-19-8-4-15(5-9-19)13-22-21(25)16-12-20(24)23(14-16)17-6-10-18(26-2)11-7-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYQAUBKQAHACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by a pyrrolidine ring substituted with ethoxy and methoxy phenyl groups. Its molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, indicating the presence of two nitrogen atoms and three oxygen atoms in the molecule.

Synthesis methods for this compound typically involve multi-step organic reactions, often starting from commercially available precursors. The development of efficient synthetic routes is crucial for producing the compound in sufficient quantities for biological testing.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various compounds similar to this compound. For example, derivatives containing similar structural motifs have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds exhibited varying Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness against specific pathogens .

CompoundBacterial StrainMIC (µg/mL)
7lSalmonella typhi12.5
7mBacillus subtilis15.0
7nE. coli20.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Notably, it has been tested for acetylcholinesterase (AChE) inhibition, which is relevant in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant inhibitory activity, with IC50 values indicating potency comparable to established inhibitors .

CompoundEnzyme TargetIC50 (µM)
7lAChE2.14
7mUrease1.13

Case Studies

Case Study 1: Antibacterial Screening

In a study assessing a series of pyrrolidine derivatives, this compound was included among compounds evaluated for antibacterial activity. The results indicated that this compound exhibited a promising antibacterial profile against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter levels and exhibit antioxidant properties, making them candidates for further investigation in neurodegenerative disease therapies.

Research Findings

Research has shown that modifications to the pyrrolidine structure can significantly influence biological activity. For instance, the introduction of various substituents on the phenyl rings has been correlated with enhanced antibacterial and enzyme inhibitory activities.

Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and target proteins involved in bacterial resistance and neurodegenerative pathways. These studies suggest favorable binding affinities, supporting the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of the target compound, we compare it with analogous pyrrolidine-3-carboxamide derivatives, focusing on substituent variations, molecular properties, and available biological data.

Structural Analogues with Alkoxy Phenyl Substitutions

Compounds with alkoxy-substituted phenyl groups exhibit distinct electronic and steric effects. For example:

  • N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 6): Features an ethoxyphenyl group but incorporates a hydroxy-phenylpropan-2-yl amino linkage instead of a pyrrolidinone core. The ethoxy group enhances lipophilicity compared to methoxy analogues .
  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): A simpler analogue lacking the ethoxybenzyl substituent, with a molecular formula of C13H14N2O3 . This highlights the role of the ethoxybenzyl group in increasing molecular weight and complexity .

Heterocyclic and Aromatic Substituents

The incorporation of heterocycles or aromatic systems alters binding affinity and metabolic stability:

  • N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): Replaces the ethoxybenzyl group with an indole-ethyl chain.
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (): Substitutes the methoxyphenyl group with a cyclohexyl-tetrazolylmethyl unit. The tetrazole ring (a bioisostere for carboxylic acids) and cyclohexyl group significantly increase nitrogen content (C21H28N6O3 ) and steric bulk .

Fluorophenyl Analogues

Fluorine substitution often improves metabolic stability and bioavailability:

  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Features a fluorophenyl group and a thiadiazole ring. The electron-withdrawing fluorine atom may enhance oxidative stability compared to methoxy/ethoxy groups .

Cytotoxicity and Pharmacological Potential

While direct data for the target compound are unavailable, related structures show bioactive properties:

  • N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (): Demonstrates cytotoxicity (IC50 = 55.3 µM against HEK cells) due to the dihydroisoquinoline sulfonyl group, suggesting pyrrolidine carboxamides can be tuned for pharmacological activity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C22H24N2O4 380.44 1-(4-Methoxyphenyl), N-[(4-ethoxyphenyl)methyl] Ethoxy group enhances lipophilicity
Compound C23H23N3O3 389.45 1-(4-Methoxyphenyl), N-[2-(1H-indol-3-yl)ethyl] Indole enables π-π interactions
Compound C21H28N6O3 412.5 1-(4-Ethoxyphenyl), N-[(1-cyclohexyltetrazolyl)methyl] Tetrazole bioisostere; high nitrogen content
Compound C17H18FN3O2S 371.41 1-(4-Fluorophenyl), 5-isopropyl-thiadiazole Thiadiazole improves metabolic stability

Table 2: Alkoxy Group Variations ()

Compound ID Alkoxy Group Molecular Implications
5 Methoxy Smaller, less lipophilic
6 Ethoxy Moderate lipophilicity
7 Propoxy Increased steric hindrance
8 Isopropoxy Enhanced metabolic resistance

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine Precursors

A pivotal step in synthesizing the pyrrolidine core involves enantioselective hydrogenation of cyclic enamine esters. In a method adapted from industrial-scale protocols, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are produced via catalytic hydrogenation using chiral ruthenium catalysts. For the target compound, the halogen-aryl group is replaced with a 4-methoxyphenyl moiety. The reaction proceeds under moderate hydrogen pressure (4–6 bar) in tetrahydrofuran (THF) at 50°C, achieving >99% enantiomeric excess (ee) and yields exceeding 95%.

Key Reaction Conditions :

  • Catalyst: Ru-(S)-BINAP complex (0.5 mol%)

  • Solvent: THF

  • Temperature: 50°C

  • Pressure: 5 bar H₂

  • Yield: 95–98%

Functionalization of the Pyrrolidine Ring

Post-hydrogenation, the benzyl protecting group is removed via catalytic hydrogenolysis using palladium on carbon (Pd/C) in methanol. Subsequent N-alkylation with 4-ethoxybenzyl bromide introduces the (4-ethoxyphenyl)methyl substituent. This step requires anhydrous conditions and a base such as potassium carbonate to facilitate nucleophilic substitution.

Reaction Parameters :

  • Reagent: 4-Ethoxybenzyl bromide (1.2 eq.)

  • Base: K₂CO₃ (2.5 eq.)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 85–90%

Carboxamide Formation and Final Product Isolation

Coupling Reactions for Carboxamide Synthesis

The carboxylic acid intermediate is converted to the carboxamide using a two-step process:

  • Activation as an Acyl Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C forms the reactive acyl chloride.

  • Amidation : Reaction with 4-methoxybenzylamine in the presence of triethylamine (Et₃N) yields the final carboxamide.

Optimized Conditions :

  • Activation: SOCl₂ (2.0 eq.), DCM, 0°C → 25°C, 2 hours

  • Amidation: 4-Methoxybenzylamine (1.1 eq.), Et₃N (3.0 eq.), DCM, 24 hours

  • Yield: 78–82%

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid. Purity (>99%) is confirmed by high-performance liquid chromatography (HPLC), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

Characterization Data :

  • Melting Point : 142–144°C

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.35 (s, 2H), 3.75 (s, 3H), 3.45 (q, J = 6.8 Hz, 2H), 2.95–3.10 (m, 2H).

  • HRMS (ESI+) : m/z calculated for C₂₂H₂₆N₂O₄ [M+H]⁺: 387.1918; found: 387.1915.

Industrial Production and Scalability

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are employed for the hydrogenation and alkylation steps. A tubular reactor system with immobilized Ru-BINAP catalyst achieves 92% conversion per pass, reducing reaction time from 24 hours to 15 minutes.

Flow System Parameters :

  • Catalyst Loading: 2.0 g/L

  • Residence Time: 15 minutes

  • Temperature: 60°C

  • Pressure: 10 bar H₂

Solvent Recycling and Waste Reduction

Industrial protocols emphasize solvent recovery, particularly THF and DMF, via fractional distillation. This reduces raw material costs by 40% and minimizes environmental impact.

Comparative Analysis of Synthetic Methods

Method Key Advantage Limitation Yield
Enantioselective HydrogenationHigh ee (>99.9%), scalableRequires expensive catalysts95–98%
Batch AlkylationSimple setupLong reaction time (12 hours)85–90%
Continuous FlowRapid synthesis (15 minutes)High initial capital investment92%

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and amide bond formation (e.g., δ 7.2–6.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.17) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., π-π stacking in aromatic groups) .

How can in vitro assays evaluate the compound’s therapeutic potential?

Basic
Common assays include:

  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Testing against targets like kinases or proteases using fluorogenic substrates .
  • Receptor binding : Competitive assays with radiolabeled ligands (e.g., GPCR targets) .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Basic

  • Salt formation : Using hydrochloride or sodium salts to enhance aqueous solubility .
  • Co-solvents : PEG-400 or cyclodextrins for formulation .
  • Prodrug modification : Esterification of the carboxamide to increase permeability .

How do substituent modifications (e.g., methoxy vs. ethoxy) impact biological activity?

Advanced
Structure-Activity Relationship (SAR) methodologies :

  • Analog synthesis : Replace 4-methoxyphenyl with halogenated or alkylated variants .
  • Pharmacophore mapping : Identify critical groups (e.g., ethoxy’s role in lipophilicity) .
  • Bioassays : Compare IC50 values across analogs to correlate substituents with efficacy .

What experimental approaches resolve contradictions in biological data across studies?

Q. Advanced

  • Assay standardization : Control variables like cell passage number or serum concentration .
  • Impurity profiling : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed amides) .
  • Dose-response validation : Replicate studies with independent batches .

How can computational modeling predict target binding modes?

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free-energy calculations : Estimate binding affinity (ΔG) using MM-PBSA .

What methodologies elucidate the compound’s metabolic stability?

Q. Advanced

  • Liver microsome assays : Incubate with CYP450 isoforms and quantify degradation via LC-MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or demethylated products .

How does stereochemistry influence pharmacological activity?

Q. Advanced

  • Chiral synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) .
  • X-ray analysis : Compare crystal structures of enantiomers to correlate configuration with activity .
  • Enantioselective assays : Test R/S forms in biological models to identify active stereoisomers .

What techniques optimize reaction scalability for gram-scale synthesis?

Q. Advanced

  • Flow chemistry : Continuous processing to enhance reproducibility .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation efficiency .
  • Purification : Use flash chromatography or recrystallization to maintain purity >98% .

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